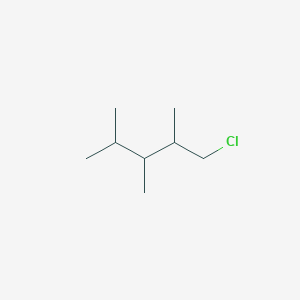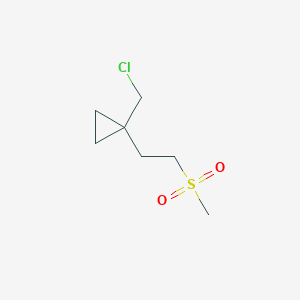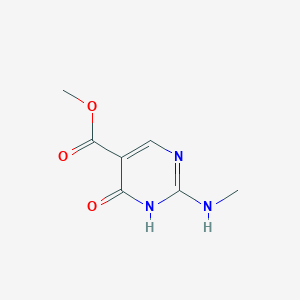
3-((tert-butyldimethylsilyl)oxy)-N-methoxy-N-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((tert-Butyldimethylsilyl)oxy)-N-methoxy-N-methylpropanamide is a chemical compound that features a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is often used in organic synthesis due to its stability and reactivity. The TBDMS group is commonly employed to protect hydroxyl groups during chemical reactions, allowing for selective transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-butyldimethylsilyl)oxy)-N-methoxy-N-methylpropanamide typically involves the protection of a hydroxyl group with a TBDMS group. One common method involves the reaction of a hydroxyl-containing compound with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the process . These systems allow for better control over reaction conditions and can lead to higher yields and purities.
Analyse Des Réactions Chimiques
Types of Reactions
3-((tert-Butyldimethylsilyl)oxy)-N-methoxy-N-methylpropanamide can undergo various types of chemical reactions, including:
Reduction: The compound can be reduced under mild conditions using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The TBDMS group can be substituted with other functional groups using nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: PhIO, PhI(OAc)2, metal triflates, TEMPO
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles, suitable catalysts
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of aldehydes or ketones, while reduction can yield alcohols.
Applications De Recherche Scientifique
3-((tert-Butyldimethylsilyl)oxy)-N-methoxy-N-methylpropanamide has various applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: Employed in the synthesis of biologically active molecules where selective protection and deprotection of functional groups are required.
Medicine: Utilized in the development of pharmaceuticals where the TBDMS group can protect sensitive hydroxyl groups during multi-step syntheses.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 3-((tert-butyldimethylsilyl)oxy)-N-methoxy-N-methylpropanamide primarily involves the protection of hydroxyl groups. The TBDMS group forms a stable silyl ether linkage with the hydroxyl group, preventing it from participating in unwanted side reactions. This allows for selective transformations of other functional groups in the molecule. The deprotection of the TBDMS group can be achieved using fluoride ions, typically from tetra-n-butylammonium fluoride (TBAF), which cleaves the silyl ether bond .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(tert-Butyldimethylsiloxy)propionaldehyde: Similar in structure but contains an aldehyde group instead of an amide.
(tert-Butyldimethylsilyloxy)acetaldehyde: Contains an acetaldehyde group and is used in similar protecting group strategies.
3-((tert-Butyldimethylsilyl)oxy)-propanol: Contains a hydroxyl group and is used as an intermediate in various syntheses.
Uniqueness
3-((tert-Butyldimethylsilyl)oxy)-N-methoxy-N-methylpropanamide is unique due to its combination of the TBDMS protecting group with an amide functionality. This allows for selective protection of hydroxyl groups while providing an amide group that can participate in further chemical transformations.
Propriétés
Formule moléculaire |
C11H25NO3Si |
|---|---|
Poids moléculaire |
247.41 g/mol |
Nom IUPAC |
3-[tert-butyl(dimethyl)silyl]oxy-N-methoxy-N-methylpropanamide |
InChI |
InChI=1S/C11H25NO3Si/c1-11(2,3)16(6,7)15-9-8-10(13)12(4)14-5/h8-9H2,1-7H3 |
Clé InChI |
MNIUVFSODVGLOC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCCC(=O)N(C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(3-Bromo-2-methylpropoxy)methyl]cyclopropane](/img/structure/B13168615.png)
![6-[3-(Hydroxymethyl)pyrrolidin-1-YL]pyridine-3-carbaldehyde](/img/structure/B13168618.png)







![[1-(Bromomethyl)cyclopropyl]cyclohexane](/img/structure/B13168663.png)


